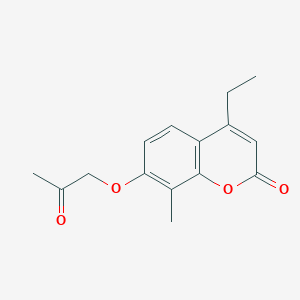
N-(3-acetylphenyl)-N'-(4-phenoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-acetylphenyl)-N'-(4-phenoxyphenyl)urea, also known as AC-262,356, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of selective androgen receptor modulators (SARMs), which are compounds that selectively target androgen receptors in the body. AC-262,356 has been shown to have a high affinity for androgen receptors and may be useful in a variety of research applications.
Mécanisme D'action
The mechanism of action of N-(3-acetylphenyl)-N'-(4-phenoxyphenyl)urea is not fully understood, but it is believed to work by selectively binding to androgen receptors in the body. Androgen receptors are found in a variety of tissues, including muscle, bone, and the prostate gland. By selectively targeting these receptors, N-(3-acetylphenyl)-N'-(4-phenoxyphenyl)urea may be able to promote muscle growth and prevent the loss of bone density associated with aging.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-N'-(4-phenoxyphenyl)urea has been shown to have a number of biochemical and physiological effects in animal studies. In one study, N-(3-acetylphenyl)-N'-(4-phenoxyphenyl)urea was shown to increase lean body mass and decrease fat mass in rats. In another study, N-(3-acetylphenyl)-N'-(4-phenoxyphenyl)urea was shown to increase bone density and prevent bone loss in rats. These findings suggest that N-(3-acetylphenyl)-N'-(4-phenoxyphenyl)urea may have potential applications in the treatment of conditions such as osteoporosis and muscle wasting.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of N-(3-acetylphenyl)-N'-(4-phenoxyphenyl)urea is its high affinity for androgen receptors, which makes it a useful tool for studying the role of these receptors in various physiological processes. Additionally, N-(3-acetylphenyl)-N'-(4-phenoxyphenyl)urea is relatively easy to synthesize and has a long half-life, which makes it useful for long-term studies. However, one of the limitations of N-(3-acetylphenyl)-N'-(4-phenoxyphenyl)urea is that it has not been extensively studied in humans, so its safety and efficacy in humans are not well understood.
Orientations Futures
There are a number of potential future directions for research on N-(3-acetylphenyl)-N'-(4-phenoxyphenyl)urea. One area of interest is in the development of new therapies for conditions such as osteoporosis and muscle wasting. N-(3-acetylphenyl)-N'-(4-phenoxyphenyl)urea may be useful in the development of new drugs that selectively target androgen receptors in these tissues. Additionally, N-(3-acetylphenyl)-N'-(4-phenoxyphenyl)urea may have potential applications in the treatment of other conditions, such as prostate cancer, where androgen receptors play a key role. Further research is needed to fully understand the potential applications of N-(3-acetylphenyl)-N'-(4-phenoxyphenyl)urea in these areas.
Méthodes De Synthèse
N-(3-acetylphenyl)-N'-(4-phenoxyphenyl)urea can be synthesized using a variety of methods, but one of the most common approaches involves the use of a palladium-catalyzed coupling reaction. In this method, an aryl halide and an amine are combined in the presence of a palladium catalyst to form the desired urea compound. The reaction is typically carried out under high pressure and high temperature conditions to promote the formation of the desired product.
Applications De Recherche Scientifique
N-(3-acetylphenyl)-N'-(4-phenoxyphenyl)urea has been the subject of extensive research in recent years due to its potential applications in a variety of scientific fields. One of the primary areas of interest is in the development of new therapies for conditions such as muscle wasting, osteoporosis, and other age-related conditions. N-(3-acetylphenyl)-N'-(4-phenoxyphenyl)urea has been shown to have a high affinity for androgen receptors, which are involved in the regulation of muscle mass and bone density. By selectively targeting these receptors, N-(3-acetylphenyl)-N'-(4-phenoxyphenyl)urea may be able to promote muscle growth and prevent the loss of bone density associated with aging.
Propriétés
IUPAC Name |
1-(3-acetylphenyl)-3-(4-phenoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-15(24)16-6-5-7-18(14-16)23-21(25)22-17-10-12-20(13-11-17)26-19-8-3-2-4-9-19/h2-14H,1H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHRXIMWDRRUEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Acetylphenyl)-3-(4-phenoxyphenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[(4-methyl-1-piperazinyl)methylene]amino}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5719336.png)
![1-cyclohexylchromeno[3,4-d][1,2,3]triazol-4(1H)-one](/img/structure/B5719349.png)
![(4-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}phenyl)dimethylamine](/img/structure/B5719350.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-naphthyl)acetamide](/img/structure/B5719355.png)

![5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5719380.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B5719381.png)
![4-methoxy-N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxo-2-pyrrolidinyl}carbonyl)oxy]benzenecarboximidamide](/img/structure/B5719384.png)
![2-methyl-N'-[(4-phenylcyclohexyl)carbonyl]benzohydrazide](/img/structure/B5719391.png)
![N-(2-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]acetamide](/img/structure/B5719398.png)
![4-(piperidin-1-ylmethyl)-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5719400.png)

